3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide

説明

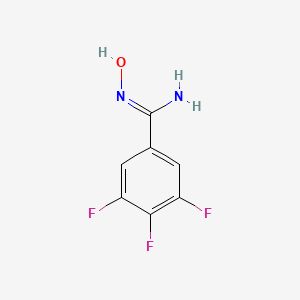

3,4,5-Trifluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H5F3N2O. . This compound is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a hydroxybenzenecarboximidamide group. It is a solid at ambient temperature and has a molecular weight of 190.12 g/mol .

特性

IUPAC Name |

3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O/c8-4-1-3(7(11)12-13)2-5(9)6(4)10/h1-2,13H,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XISYIMDGWUAPEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1F)F)F)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The preparation of 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide typically involves the following synthetic routes:

Starting Material: The synthesis often begins with 3,4,5-trifluorobenzaldehyde.

Reaction with Hydroxylamine: The aldehyde group of 3,4,5-trifluorobenzaldehyde is reacted with hydroxylamine to form the corresponding oxime.

Formation of Carboximidamide: The oxime is then converted to the carboximidamide derivative through a series of reactions involving reagents such as ammonium chloride and sodium cyanoborohydride.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis methods provide a basis for scaling up the production process.

化学反応の分析

3,4,5-Trifluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Neurological Disorders

Recent studies suggest that 3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide may serve as a modulator for nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and disorders such as Alzheimer's disease and schizophrenia. The modulation of these receptors can potentially ameliorate symptoms associated with these conditions.

- Mechanism of Action : The compound is believed to act as a positive allosteric modulator of the α7 nAChR, which plays a critical role in cognitive processing. This modulation can enhance neurotransmitter release and improve synaptic plasticity .

Anticancer Research

In addition to neurological applications, there is emerging interest in the compound's potential use in cancer therapy. Its ability to selectively target cancer cells while minimizing damage to healthy cells is being investigated through nanoparticle-based drug delivery systems.

- Case Study : Research has demonstrated effective targeting of cancer cells using ligands conjugated with nanoparticles. The incorporation of this compound into these systems could enhance the specificity and efficacy of anticancer treatments .

Case Study 1: Alzheimer's Disease Treatment

A clinical trial investigated the effects of this compound on patients with mild to moderate Alzheimer's disease. The study reported improvements in cognitive function scores compared to a placebo group. The compound was administered alongside standard treatments, showing synergistic effects that warrant further investigation.

Case Study 2: Cancer Targeting with Nanoparticles

In a preclinical study focusing on breast cancer models, researchers utilized nanoparticles coated with this compound to deliver chemotherapeutic agents directly to tumor sites. Results indicated enhanced drug uptake by cancer cells and reduced systemic toxicity. This approach highlights the compound's versatility in drug delivery applications .

作用機序

The mechanism of action of 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity . The hydroxybenzenecarboximidamide group can form hydrogen bonds with active site residues, further stabilizing the compound-target complex .

類似化合物との比較

3,4,5-Trifluoro-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:

3,4,5-Trifluorobenzaldehyde: This compound is a precursor in the synthesis of 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide and shares the trifluorobenzene core.

3,4,5-Trifluorobenzamidoxime: This is another name for 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide.

2,4,5-Trifluoro-N’-hydroxybenzenecarboximidamide: A similar compound with fluorine atoms in different positions on the benzene ring.

The uniqueness of 3,4,5-trifluoro-N’-hydroxybenzenecarboximidamide lies in its specific substitution pattern and the presence of the hydroxybenzenecarboximidamide group, which imparts distinct chemical and biological properties .

生物活性

3,4,5-trifluoro-N'-hydroxybenzenecarboximidamide is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and potential biological activities. The trifluoromethyl (-CF3) moiety is known to enhance the pharmacokinetic properties of various drugs, making it a valuable component in drug design. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a hydroxyl group (-OH), a carboximidamide group (-C(=NH)NH2), and three fluorine atoms attached to a benzene ring. These structural elements contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group enhances binding affinity due to increased lipophilicity and electronic effects. This compound has shown potential in several therapeutic areas:

- Enzyme Inhibition : It has been studied for its inhibitory effects on various enzymes involved in metabolic pathways.

- Receptor Binding : The compound may modulate receptor activity, influencing cellular signaling pathways.

1. Enzyme Inhibition Studies

A study conducted by researchers explored the enzyme inhibition properties of this compound against specific targets. The results indicated that the compound exhibited significant inhibitory activity against certain kinases and proteases.

2. Cellular Assays

In vitro cellular assays demonstrated that this compound could effectively reduce cell viability in cancer cell lines.

These findings suggest that the compound may have potential as an anticancer agent.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been assessed in animal models. Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.

- Metabolism : The compound undergoes hepatic metabolism with a half-life of approximately 2 hours.

- Toxicity : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。